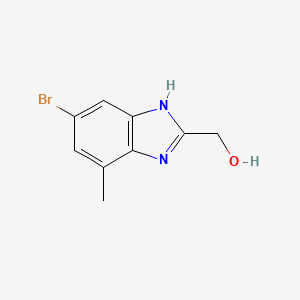6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole
CAS No.: 1565461-85-9
Cat. No.: VC7906169
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1565461-85-9 |
|---|---|
| Molecular Formula | C9H9BrN2O |
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | (6-bromo-4-methyl-1H-benzimidazol-2-yl)methanol |
| Standard InChI | InChI=1S/C9H9BrN2O/c1-5-2-6(10)3-7-9(5)12-8(4-13)11-7/h2-3,13H,4H2,1H3,(H,11,12) |
| Standard InChI Key | IGUTZNNRTGLWSB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1N=C(N2)CO)Br |
| Canonical SMILES | CC1=CC(=CC2=C1N=C(N2)CO)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (6-bromo-4-methyl-1H-benzimidazol-2-yl)methanol, reflects its benzimidazole core fused with a benzene ring. Key structural features include:
-
Bromo group (Br): Positioned at the 6th carbon, this electron-withdrawing group influences electronic distribution and reactivity.
-
Hydroxymethyl (–CHOH): Located at position 2, this polar functional group enhances solubility and enables derivatization.
-
Methyl (–CH): At position 4, this hydrophobic group contributes to steric effects and metabolic stability .
The canonical SMILES representation and InChIKey provide unambiguous identifiers for computational studies .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 241.08 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Limited data; soluble in DMSO | |
| Stability | Stable under ambient conditions |
Synthesis and Modification Strategies
Conventional Synthetic Routes
The synthesis of 6-bromo-2-(hydroxymethyl)-4-methylbenzimidazole typically involves multi-step protocols:
-
Condensation of Diamines with Carbonyl Compounds:
A common approach employs 4-bromo-1,2-phenylenediamine and 2-chloro-6-fluorobenzaldehyde under acidic conditions to form the benzimidazole core . Subsequent hydroxymethylation is achieved via reduction of ester precursors. For example, methyl -(2,6-difluorobenzoyl)-6-nitro-2-anilidecarboxylate is reduced using sodium borohydride (NaBH) or lithium aluminum hydride (LAH) to yield the hydroxymethyl derivative . -
Regioselective Alkylation:
Alkylation at the N1 position with reagents like 2,6-difluorobenzyl bromide ensures regiochemical purity >92% . This step is critical for maintaining structural integrity in analogues. -
Post-Synthetic Modifications:
The hydroxymethyl group at position 2 allows further functionalization. For instance, oxidation with pyridinium chlorochromate (PCC) yields the aldehyde derivative, which can undergo nucleophilic additions or reductive amination .
Challenges in Synthesis
-
Low Yields in Reduction Steps: Direct reduction of 4-methyl esters to hydroxymethyl derivatives often results in suboptimal yields (<30%) due to competing side reactions .
-
Sensitivity to Oxidizing Agents: The bromo substituent renders the compound susceptible to nucleophilic aromatic substitution under strongly basic conditions .
| Hazard Statement | Precautionary Action |
|---|---|
| H315 | Wear nitrile gloves and lab coat |
| H319 | Use safety goggles or face shield |
| H335 | Employ fume hood or respirator |
Environmental and Disposal Considerations
No specific ecotoxicity data are available, but the compound’s persistence in soil is expected to be low due to potential hydrolysis of the hydroxymethyl group . Disposal must comply with local regulations for halogenated organic waste.
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective synthesis of benzimidazoles using chiral catalysts. For example, palladium-catalyzed C–H activation enables the construction of stereocenters adjacent to the benzimidazole core, though this remains unexplored for 6-bromo-2-(hydroxymethyl)-4-methylbenzimidazole .
Drug Delivery Systems
Functionalization of the hydroxymethyl group with polyethylene glycol (PEG) chains or lipid moieties could enhance bioavailability. Such modifications are pivotal for transitioning the compound from preclinical to clinical studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume